1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide
説明
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. This molecule was first synthesized in the mid-1990s and has since been the subject of numerous scientific studies.
作用機序
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide acts as a selective inhibitor of the JNK pathway, which is activated by stress and inflammation. This pathway is involved in the regulation of cell death and survival, and its activation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the JNK pathway, this compound can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include the inhibition of JNK phosphorylation, the reduction of oxidative stress, and the prevention of neuronal apoptosis. In addition, this compound has been shown to improve motor function and reduce neuronal loss in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide is its high selectivity for the JNK pathway, which reduces the risk of off-target effects. In addition, this molecule has been extensively studied in animal models of neurodegenerative diseases, which provides a wealth of data on its efficacy and safety. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide and its potential therapeutic applications. These include the development of more soluble analogs of this molecule, the investigation of its effects on other signaling pathways involved in neurodegeneration, and the exploration of its potential use in combination with other neuroprotective agents. In addition, further studies are needed to determine the optimal dosing and administration regimens for this molecule in clinical settings.
科学的研究の応用
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This molecule has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the pathogenesis of these diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-8-16(9-7-15)22-13-14(12-18(22)23)19(24)21-10-11-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDOPLFFHXYAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。